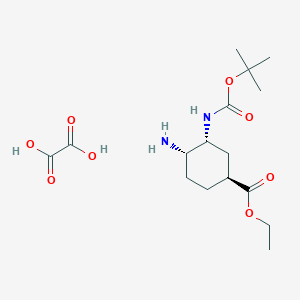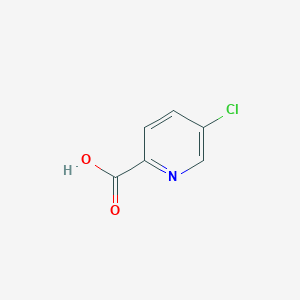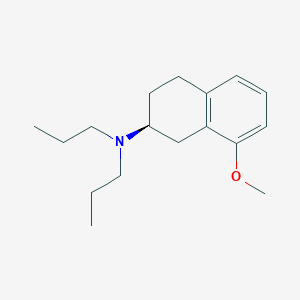
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, commonly known as 8-OH-DPAT, is a synthetic compound that belongs to the class of serotonin receptor agonists. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Mechanism Of Action
8-OH-DPAT acts as a selective agonist of the 5-HT1A serotonin receptor, which is widely distributed in the brain and plays a key role in the regulation of mood, anxiety, and cognition. Activation of this receptor by 8-OH-DPAT leads to a decrease in the firing rate of serotonergic neurons in the dorsal raphe nucleus, resulting in an increase in serotonin release in the prefrontal cortex and other regions of the brain. This, in turn, leads to the modulation of various neurotransmitter systems, including dopamine and glutamate, which are involved in the regulation of mood and cognition.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8-OH-DPAT are complex and varied, depending on the dose, route of administration, and experimental conditions. In general, it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical studies. It has also been shown to improve motor function in animal models of Parkinson's disease. However, the precise mechanisms underlying these effects are not fully understood and require further investigation.
Advantages And Limitations For Lab Experiments
8-OH-DPAT has several advantages for use in lab experiments, including its high selectivity for the 5-HT1A serotonin receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, there are also some limitations to its use, including its relatively short half-life, its potential for non-specific binding to other receptors, and its potential for inducing side effects in some experimental models.
Future Directions
There are several potential future directions for research on 8-OH-DPAT, including the development of more selective and potent agonists of the 5-HT1A serotonin receptor, the investigation of its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular and cellular level. Additionally, the use of advanced imaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), may provide new insights into the effects of 8-OH-DPAT on the brain and its potential therapeutic applications.
Synthesis Methods
The synthesis of 8-OH-DPAT involves the reaction between 2-naphthol and dipropylamine in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is then treated with methanol and hydrochloric acid to obtain the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
8-OH-DPAT has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical studies. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
properties
CAS RN |
119432-89-2 |
|---|---|
Product Name |
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
(2S)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1 |
InChI Key |
SPOMVKJPPZWHRF-HNNXBMFYSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)OC |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
synonyms |
(S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



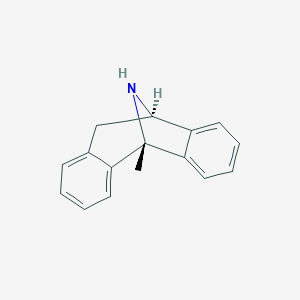
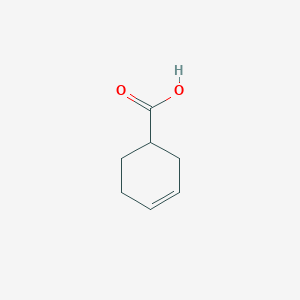
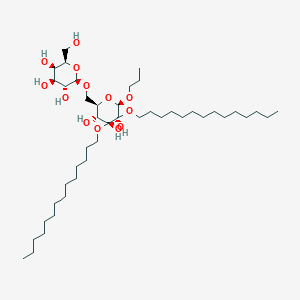
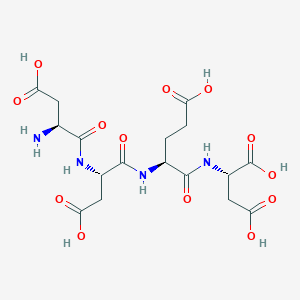
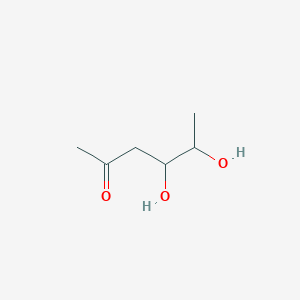
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
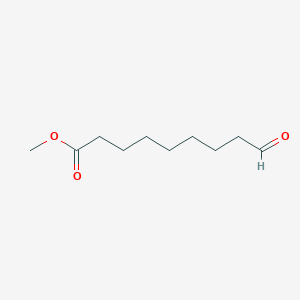
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
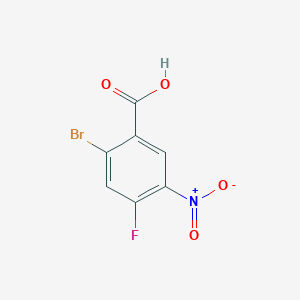
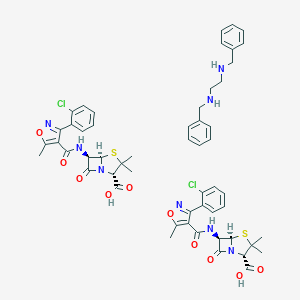
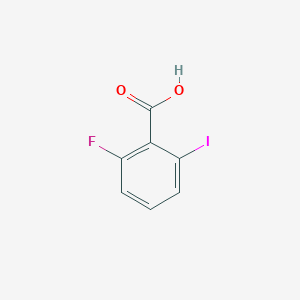
![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)
